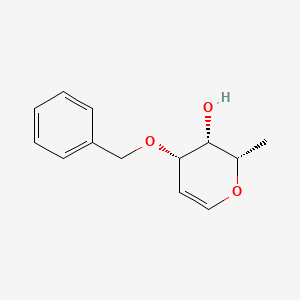

4-O-Benzyl-L-fucal

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

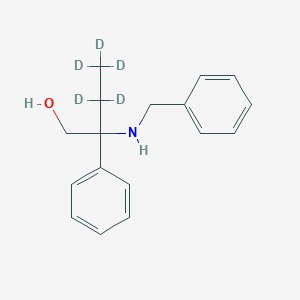

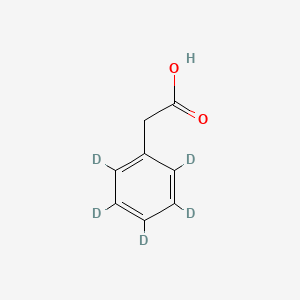

4-O-Benzyl-L-fucal is a chemical compound with the molecular formula C13H16O3 . It has a molecular weight of approximately 220.27 g/mol .

Synthesis Analysis

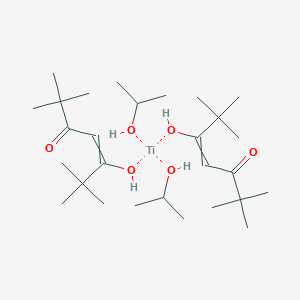

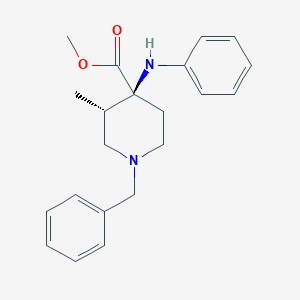

The synthesis of this compound and its derivatives has been reported in several studies . For instance, a short and efficient synthesis of a daunosamine donor from L-fucal was presented, with an overall yield of 32% . Another study described the synthesis and reactivity of an original class of electron-poor heterodienes, the N-substituted-1H-benzo[c][1,2]thiazin-4-one-2,2-dioxides, in the context of an inverse electron demand hetero Diels-Alder reaction using L-fucal and D-galactal as model glycals .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, NMR spectroscopy can provide detailed information about the structure of this compound .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can be influenced by various factors . For example, the reactivity of the compound in the context of an inverse electron demand hetero Diels-Alder reaction was investigated using L-fucal and D-galactal as model glycals .Physical and Chemical Properties Analysis

This compound has a molecular weight of approximately 220.27 g/mol and a molecular formula of C13H16O3 . Further physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the available literature .Applications De Recherche Scientifique

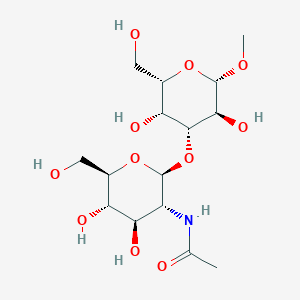

4-O-Benzyl-L-fucal has been used in the synthesis of mimics of the C-B-A trisaccharide component of dihydroaclacinomycin, an anthracycline antibiotic. This synthesis is significant for understanding and developing antibiotics with improved properties (Klaffke, Springer, & Thiem, 1992).

It has been involved in the synthesis of artificial deoxy glycosides of anthracyclines, which are a class of drugs used in cancer treatment. The use of L-fucal in these syntheses demonstrates its potential in developing novel anticancer therapies (Klaffke, Pudlo, Springer, & Thiem, 1991).

The compound has been used in selective acylation studies, which are crucial for understanding the chemical behavior of sugars and their derivatives, with implications for drug synthesis and biochemical research (Horton, Priebe, & Varela, 1985).

This compound also plays a role in the synthesis of oligosaccharide moieties of various antitumor antibiotics, highlighting its importance in the development of new therapeutic agents (Monneret, Martin, & Païs, 1988).

Orientations Futures

The future directions in the research and application of 4-O-Benzyl-L-fucal could involve further exploration of its synthesis, reactivity, and potential applications . The recent trend on α- and β-selective glycosylation reactions reported during the past decade could provide valuable insights for future research .

Propriétés

IUPAC Name |

(2S,3R,4S)-2-methyl-4-phenylmethoxy-3,4-dihydro-2H-pyran-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-10-13(14)12(7-8-15-10)16-9-11-5-3-2-4-6-11/h2-8,10,12-14H,9H2,1H3/t10-,12-,13+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDSJWJXPMACIGC-WCFLWFBJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C=CO1)OCC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C=CO1)OCC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.